molecular formula C7H5BrClN3 B8242136 5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8242136
M. Wt: 246.49 g/mol
InChI Key: HOYWHEJPZIENQA-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyrimidine ring, with bromine, chlorine, and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    Bromination: The bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is carried out using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This includes using larger reaction vessels, continuous flow reactors, and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the bromine or chlorine positions .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the methyl group at the 6-position, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological properties compared to its analogs .

Properties

IUPAC Name

5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-3-5(8)4-2-10-7(9)12-6(4)11-3/h2H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYWHEJPZIENQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CN=C(N=C2N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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